silane CAS No. 73311-51-0](/img/structure/B14446264.png)
[(1-Methoxy-3-methylbuta-1,3-dien-1-yl)oxy](trimethyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Methoxy-3-methylbuta-1,3-dien-1-yl)oxysilane is an organic compound with the molecular formula C9H18O2Si . It is a derivative of butadiene, featuring a methoxy group and a trimethylsilyloxy group. This compound is known for its applications in organic synthesis, particularly in the formation of complex molecular structures.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methoxy-3-methylbuta-1,3-dien-1-yl)oxysilane typically involves the reaction of 1-methoxy-3-methylbutadiene with trimethylsilyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl ether.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the quality and yield of the product.
Análisis De Reacciones Químicas
Types of Reactions
(1-Methoxy-3-methylbuta-1,3-dien-1-yl)oxysilane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The methoxy and trimethylsilyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
(1-Methoxy-3-methylbuta-1,3-dien-1-yl)oxysilane is utilized in various scientific research applications:
Biology: The compound is used in the study of biochemical pathways and the development of bioactive compounds.
Medicine: It plays a role in the synthesis of medicinal compounds and drug development.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (1-Methoxy-3-methylbuta-1,3-dien-1-yl)oxysilane involves its reactivity with various chemical reagents. The methoxy and trimethylsilyloxy groups influence the compound’s reactivity, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications.
Comparación Con Compuestos Similares
(1-Methoxy-3-methylbuta-1,3-dien-1-yl)oxysilane can be compared with similar compounds such as:
These compounds share structural similarities but differ in their functional groups and reactivity. (1-Methoxy-3-methylbuta-1,3-dien-1-yl)oxysilane is unique due to its specific combination of methoxy and trimethylsilyloxy groups, which confer distinct chemical properties and reactivity.
Propiedades
Número CAS |
73311-51-0 |
|---|---|
Fórmula molecular |
C9H18O2Si |
Peso molecular |
186.32 g/mol |
Nombre IUPAC |
(1-methoxy-3-methylbuta-1,3-dienoxy)-trimethylsilane |
InChI |
InChI=1S/C9H18O2Si/c1-8(2)7-9(10-3)11-12(4,5)6/h7H,1H2,2-6H3 |
Clave InChI |
IXHFGEGYXORUHN-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C=C(OC)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


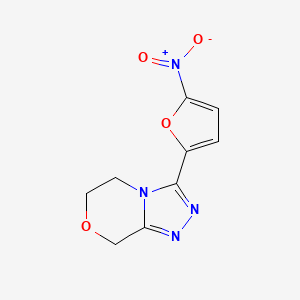
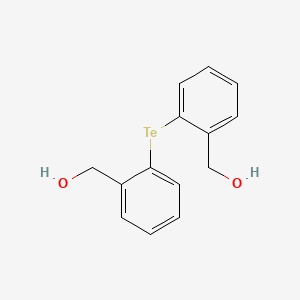
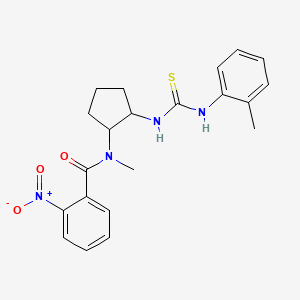
![3,4,6-Triphenyl-1,3-diazabicyclo[2.2.0]hex-5-en-2-one](/img/structure/B14446196.png)
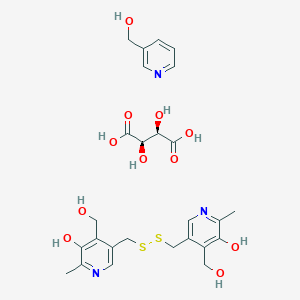


![(E)-1-(2,4-Dinitrophenyl)-2-[phenyl(2-phenylhydrazinylidene)methyl]diazene](/img/structure/B14446213.png)

![1-Phenyl-1,4-dihydrobenzo[h]isoquinolin-3(2H)-one](/img/structure/B14446224.png)
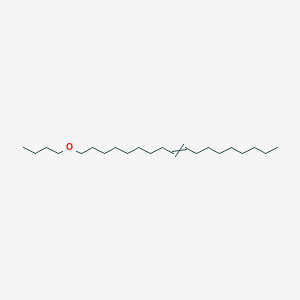
![5-[2-(4-Cyanophenyl)hydrazinylidene]-6-oxo-5,6-dihydronaphthalene-2-sulfonic acid](/img/structure/B14446247.png)
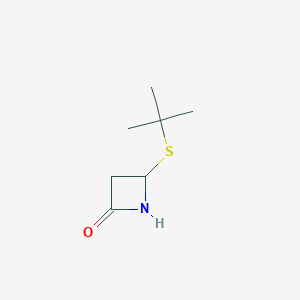
![2-{[(3,4-Dimethylphenyl)methyl]sulfanyl}-1-methylpyridin-1-ium chloride](/img/structure/B14446255.png)
